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3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide

PI3K inhibition kinase selectivity isoform profiling

3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7) is a synthetic small molecule within the piperazinylpyrimidine chemotype, documented as a phosphoinositide 3-kinase (PI3K) inhibitor in Amgen patent US8772480 (Compound. This chemotype is characterized by a pyrimidine core substituted with a 4-(pyridin-2-yl)piperazin-1-yl moiety at the 2-position and a 3-methylbutanamide group at the 5-position.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1396861-16-7
Cat. No. B2631228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide
CAS1396861-16-7
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C18H24N6O/c1-14(2)11-17(25)22-15-12-20-18(21-13-15)24-9-7-23(8-10-24)16-5-3-4-6-19-16/h3-6,12-14H,7-11H2,1-2H3,(H,22,25)
InChIKeyASESDWQFWGCBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7): PI3K and Kinase Inhibitor Procurement Overview


3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7) is a synthetic small molecule within the piperazinylpyrimidine chemotype, documented as a phosphoinositide 3-kinase (PI3K) inhibitor in Amgen patent US8772480 (Compound 215) [1]. This chemotype is characterized by a pyrimidine core substituted with a 4-(pyridin-2-yl)piperazin-1-yl moiety at the 2-position and a 3-methylbutanamide group at the 5-position. The compound class is recognized in peer-reviewed literature as representing a new class of selective kinase inhibitors with demonstrated antiproliferative activity against triple-negative breast cancer cell lines [2].

Why Generic Substitution Fails for 3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide in PI3K Research


Within the piperazinylpyrimidine class, minor structural modifications produce substantial divergence in PI3K isoform selectivity profiles. The target compound exhibits a specific PI3K isoform inhibition fingerprint (PI3Kbeta Ki = 41 nM, PI3Kdelta Ki = 63 nM, PI3Kgamma Ki = 110 nM, PI3Kalpha Ki = 199 nM) that cannot be assumed for close structural analogs. Precedent from the Shallal & Russu (2011) structure-activity relationship study demonstrates that closely related piperazinylpyrimidines bearing different substitution patterns display divergent kinase binding profiles, with certain analogs showing selective inhibition of oncogenic mutant PDGFR kinases over wild-type isoforms [1]. Substituting a generic piperazinylpyrimidine or a different PI3K inhibitor without verifying isoform selectivity data risks introducing uncontrolled experimental variables in target engagement studies.

Product-Specific Quantitative Evidence Guide for 3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7)


PI3Kbeta Isoform Affinity: Direct Comparison with Structural Analog from Same Patent Family

The target compound (US8772480, Compound 215) demonstrates a PI3Kbeta Ki of 41 nM in the Amgen AlphaScreen assay. A structurally distinct analog from the same patent series (US8772480, Compound 25; BDBM50394888) exhibits a PI3Kbeta Ki of 23 nM, representing approximately 1.8-fold higher affinity [1][2]. This intra-patent comparison establishes that the target compound occupies a specific affinity tier within the Amgen PI3K inhibitor portfolio and is not interchangeable with other patent exemplars.

PI3K inhibition kinase selectivity isoform profiling AlphaScreen assay

PI3K Isoform Selectivity Profile: Cross-Target Potency Distribution

The compound's selectivity profile across the four Class I PI3K isoforms has been assayed in a uniform AlphaScreen panel. The Ki values are: PI3Kbeta = 41 nM, PI3Kdelta = 63 nM, PI3Kgamma = 110 nM, PI3Kalpha = 199 nM [1]. The compound displays a 4.9-fold selectivity window between its most potent target (PI3Kbeta) and PI3Kalpha. In contrast, the comparator Compound 25 exhibits a different selectivity pattern: PI3Kbeta = 23 nM, PI3Kgamma = 29 nM, PI3Kdelta = 37 nM, PI3Kalpha = 107 nM [2]. The target compound shows distinct rank-order selectivity (beta > delta > gamma > alpha) versus Compound 25 (beta > gamma > delta > alpha).

PI3K isoform selectivity PI3Kalpha PI3Kdelta PI3Kgamma kinase profiling

PI3Kalpha vs. PI3Kbeta Selectivity: Quantitative Comparison with Clinical-Stage PI3Kbeta Inhibitor GSK2636771

The validated PI3Kbeta-selective clinical inhibitor GSK2636771 demonstrates a PI3Kbeta Ki of approximately 5.2 nM with 100-fold selectivity over PI3Kalpha [1]. The target compound's PI3Kbeta Ki of 41 nM and 4.9-fold alpha/beta selectivity establish it as a moderately potent, low-selectivity PI3Kbeta inhibitor relative to this clinical benchmark. This positions the target compound as a research tool for studying PI3Kbeta-dependent signaling at intermediate target occupancy rather than for applications requiring complete and selective PI3Kbeta blockade.

PI3Kbeta selectivity isoform-specific inhibition GSK2636771 PTEN-deficient tumors

Antiproliferative Chemotype Validation: Class-Level Activity in Triple-Negative Breast Cancer Models

The piperazinylpyrimidine chemotype to which the target compound belongs has been evaluated in the NCI-60 cell line panel by Shallal & Russu (2011). Compounds 4, 15, and 16 from this series demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, with compound 15 identified as a 'potent growth inhibitor' [1]. The target compound shares the core piperazinylpyrimidine scaffold with these validated analogs, supporting class-level inference of anticancer screening utility. However, direct cellular antiproliferative data for the specific target compound (Compound 215) are not available in the public domain.

triple-negative breast cancer MDA-MB-468 antiproliferative activity NCI-60 panel

Structural Determinants of PI3Kbeta Binding: 2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidine Pharmacophore

The 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine moiety in the target compound constitutes a critical PI3K hinge-binding pharmacophore. Comparative database analysis reveals that modification of this moiety significantly alters PI3K isoform binding. A structurally related compound (BDBM207196; US9260439, Compound 173) where the piperazinylpyrimidine core is retained but peripheral substituents are altered yields a PI3Kbeta IC50 of 170 nM [1], representing a >4-fold loss in potency compared to the target compound's PI3Kbeta Ki of 41 nM. This underscores the functional contribution of the specific 3-methylbutanamide and pyridin-2-yl substituent combination present in the target compound.

pharmacophore analysis PI3Kbeta binding structure-activity relationship hinge-binding motif

Best Research and Industrial Application Scenarios for 3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7)


PI3Kbeta-Selective Pharmacological Tool for Intermediate Target Engagement Studies

With a PI3Kbeta Ki of 41 nM and 4.9-fold selectivity over PI3Kalpha, this compound is suited for cellular assays requiring partial PI3Kbeta inhibition rather than complete blockade [1]. Use in PTEN-intact versus PTEN-null isogenic cell lines can dissect PI3Kbeta-dependent signaling thresholds without the confounding supraphysiological suppression associated with higher-potency clinical inhibitors such as GSK2636771.

SAR Probe for Mapping the Contribution of the 3-Methylbutanamide Substituent in Piperazinylpyrimidine Kinase Inhibitors

The compound serves as a defined structural reference point for systematic SAR expansion within the piperazinylpyrimidine chemotype. Its procurement enables direct biochemical comparison with published analogs (compounds 4, 15, and 16 from Shallal & Russu, 2011) [2] to quantify the impact of the 3-methylbutanamide group on PI3K isoform selectivity and cellular antiproliferative activity in MDA-MB-468 triple-negative breast cancer models.

Cross-Screening Against Mutant Kinase Panels in PDGFR-Driven Cancer Models

Based on class-level evidence that structurally related piperazinylpyrimidines exhibit preferential binding to oncogenic mutant forms of PDGFR family kinases (including KIT and PDGFRA mutants) over wild-type isoforms [2], the target compound warrants evaluation in Ba/F3 cells expressing imatinib-resistant KIT or PDGFRA mutants to assess whether the 3-methylbutanamide modification preserves or enhances mutant-selective binding.

Reference Standard for PI3K Isoform Profiling Assay Validation

The compound's well-characterized PI3K isoform profile (PI3Kbeta Ki = 41 nM, PI3Kdelta Ki = 63 nM, PI3Kgamma Ki = 110 nM, PI3Kalpha Ki = 199 nM), all measured in a uniform AlphaScreen assay system [1], makes it suitable as a multi-isoform reference standard for calibrating and validating PI3K biochemical assay platforms in academic core facilities and pharmaceutical screening laboratories.

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